molecular formula C17H16N4O B14215376 Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- CAS No. 821783-91-9

Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-

Katalognummer: B14215376
CAS-Nummer: 821783-91-9
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: CWTKNQOXFLIHKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound with the molecular formula C17H16N4O This compound is notable for its unique structure, which includes a pyrazine ring, a methoxyphenyl group, and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the desired compound. The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

821783-91-9

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine

InChI

InChI=1S/C17H16N4O/c1-22-15-4-2-13(3-5-15)10-20-17-12-19-16(11-21-17)14-6-8-18-9-7-14/h2-9,11-12H,10H2,1H3,(H,20,21)

InChI-Schlüssel

CWTKNQOXFLIHKY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.